molecular formula C15H21F B3136121 6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 410528-74-4

6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3136121
CAS No.: 410528-74-4
M. Wt: 220.32 g/mol
InChI Key: VCIRTGIVWCILAK-UHFFFAOYSA-N
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Description

6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of fluorinated naphthalenes This compound is characterized by the presence of a fluorine atom and multiple methyl groups attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of a suitable precursor, such as 1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene. The fluorination reaction can be carried out using reagents like elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often include a solvent like dichloromethane and a temperature range of -20°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced fluorinating agents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted naphthalenes with various functional groups.

Scientific Research Applications

6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a fluorinated intermediate in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the fluorine atom.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains an acetyl group instead of a fluorine atom.

    Naphthalene, 1,2,3,4-tetrahydro-: Basic tetrahydronaphthalene structure without additional substituents.

Uniqueness

6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIRTGIVWCILAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(CCC2(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 15 g (136 mmol) of 2-fluorotoluene and 24.9 g (136 mmol) of 2,5-dichloro-2,5-dimethylhexane in 120 mL dichloromethane was added 1.82 g (13.6 mmol) of aluminum chloride and the solution heated at reflux. After 18 hours the reaction mixture was cooled to room temperature and 5% aqueous HCl was added. This was partitioned between hexane and water. The aqueous phase was washed once with hexane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 25.8 g (86%) of 2-fluoro-3-methyl-5 ,5 ,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (m.p.=90.0-91.8° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
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6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
6-Fluoro-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene

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